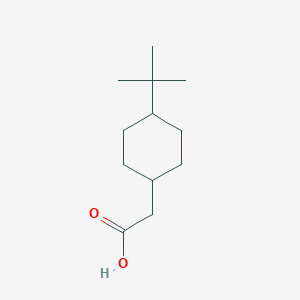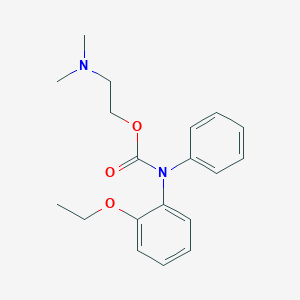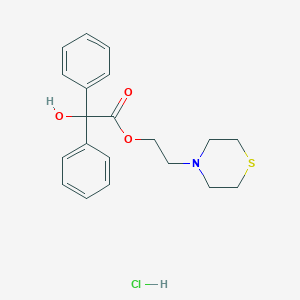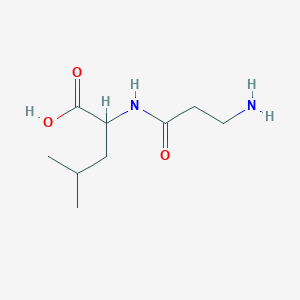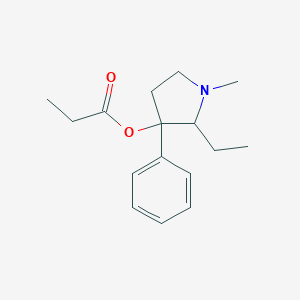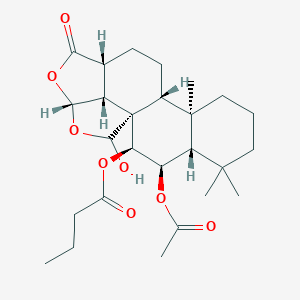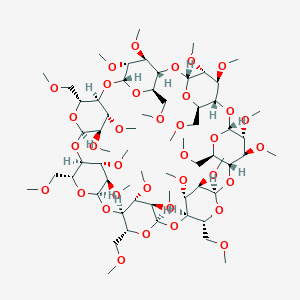
Trimethyl-beta-cyclodextrin
Descripción general
Descripción
Synthesis Analysis
The synthesis of trimethyl-beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with methylating agents under specific conditions. For instance, one study details the preparation of a positively charged beta-cyclodextrin derivative, 6-trimethylammonio-6-deoxy-beta-cyclodextrin chloride, through the reaction of an amino derivative with methyl iodide under very mild conditions (Yamamura et al., 2001).
Molecular Structure Analysis
The molecular structure of trimethyl-beta-cyclodextrin is characterized by its cyclic skeleton of glucose units, with the trimethyl groups enhancing its hydrophobic interior cavity. This structural modification is key to its ability to interact with various guest molecules through inclusion complex formation. The molecular dynamics simulations of its aqueous solutions have revealed insights into the effects of methoxy group substitution on the microscopic properties of water within and around its cavity (Jana & Bandyopadhyay, 2009).
Chemical Reactions and Properties
Trimethyl-beta-cyclodextrin participates in various chemical reactions due to its ability to form inclusion complexes with guest molecules. One study highlighted its role in the environmentally benign and highly efficient procedure for the nucleophilic addition of trimethylsilyl cyanide to imines (Strecker reaction) under biomimetic conditions (Surendra et al., 2006).
Physical Properties Analysis
The physical properties of trimethyl-beta-cyclodextrin, such as solubility in water, are significantly enhanced due to the methylation of hydroxyl groups. This enhancement is further evidenced by studies showing that methylated cyclodextrins, including trimethyl-beta-cyclodextrin, are effective solubilizers of poorly soluble organic compounds (Fenyvesi et al., 2014).
Chemical Properties Analysis
The chemical properties of trimethyl-beta-cyclodextrin, such as its ability to form stable inclusion complexes, significantly contribute to its utility in various applications. Its chemical interactions are primarily based on the hydrophobic nature of its cavity, which can encapsulate hydrophobic molecules, and the electrostatic interactions facilitated by its modified groups (Balula et al., 2007).
Aplicaciones Científicas De Investigación
-
Pharmaceutical Applications
- Field: Pharmaceutical Science
- Application: Beta-cyclodextrins are used in the design of various types of drug delivery systems . They are able to build aqueous soluble inclusion complexes with various small and large drug molecules .
- Method: The specific method of application would depend on the type of drug delivery system being designed. Generally, the drug molecule is included within the cyclodextrin molecule to improve its stability, solubility, and bioavailability .
- Results: The use of beta-cyclodextrins in drug delivery systems has been shown to improve the stability, solubility, and bioavailability of drug molecules .
-
Dermatological Applications
- Field: Dermatology
- Application: Beta-cyclodextrins may alter the barriers of the skin to facilitate drug absorption and avoid irritation effects on the skin .
- Method: For example, methylated beta-cyclodextrin can reduce the barrier function of the skin by removing major lipids from the skin layer .
- Results: This application can enhance the absorption of drugs through the skin and reduce potential irritation effects .
-
Polymer Synthesis
- Field: Polymer Science
- Application: Beta-cyclodextrin can be used to synthesize different types of copolymers with various functional monomers and cross-linkers .
- Method: The specific method of synthesis would depend on the type of copolymer being synthesized. Generally, beta-cyclodextrin is reacted with the functional monomer and cross-linker under suitable conditions .
- Results: The synthesized copolymers of beta-cyclodextrin have been shown to have good inclusion properties, surface area, porous structure, and unique host-guest properties .
-
Wastewater Treatment
- Field: Environmental Science
- Application: Derivatives of beta-cyclodextrins can be used to remove different types of impurities from wastewater .
- Method: The specific method of application would depend on the type of impurity being removed. Generally, the cyclodextrin derivative is added to the wastewater, where it forms inclusion complexes with the impurities, allowing them to be removed .
- Results: This application can effectively remove various types of impurities from wastewater .
-
Steroid Drug Delivery
- Field: Pharmaceutical Science
- Application: Trimethyl-beta-cyclodextrin can be used to improve the solubility, stability, and bioavailability of steroid drugs .
- Method: The steroid drug is included within the cyclodextrin molecule. This can alter the pharmacokinetics of the steroid drug, making it more suitable for various routes of administration .
- Results: Cyclodextrin-formulated steroid drugs have shown improved pharmacokinetics, and some formulations have even been introduced to the market .
-
Food and Beverage Industry
-
Environmental Applications
- Field: Environmental Science
- Application: Trimethyl-beta-cyclodextrin can be used in environmental applications such as the photodegradation process of organophosphorus pesticides in humid water .
- Method: Cyclodextrins contribute to the photodegradation process by catalyzing the reaction of reactive radical pesticides formed by the humid photosensitizer and the inclusion of complex cyclodextrins .
- Results: This application can effectively degrade organophosphorus pesticides in humid water .
-
Textile Industry
Safety And Hazards
Direcciones Futuras
Cyclodextrins and their derivatives have a wide variety of practical applications including pharmacy, medicine, foods, cosmetics, toiletries, catalysis, chromatography, biotechnology, nanotechnology, and the textile industry . The future panorama of polymerized CDs is quite bright as they can serve as useful multifunctional tools for pharmaceutical scientists to develop and optimize drug delivery through various routes and in the fabrication of biosensors .
Propiedades
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H112O35/c1-64-22-29-36-43(71-8)50(78-15)57(85-29)93-37-30(23-65-2)87-59(52(80-17)44(37)72-9)95-39-32(25-67-4)89-61(54(82-19)46(39)74-11)97-41-34(27-69-6)91-63(56(84-21)48(41)76-13)98-42-35(28-70-7)90-62(55(83-20)49(42)77-14)96-40-33(26-68-5)88-60(53(81-18)47(40)75-12)94-38-31(24-66-3)86-58(92-36)51(79-16)45(38)73-10/h29-63H,22-28H2,1-21H3/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDAICPXUXPBCC-MWDJDSKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)COC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H112O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-beta-cyclodextrin | |
CAS RN |
55216-11-0 | |
| Record name | Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055216110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-TRI-O-METHYL-BETA-CYCLODEXTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317745Y683 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)

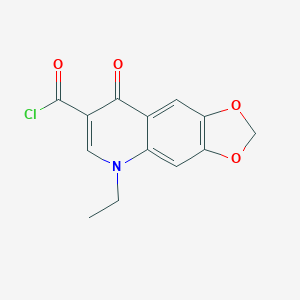
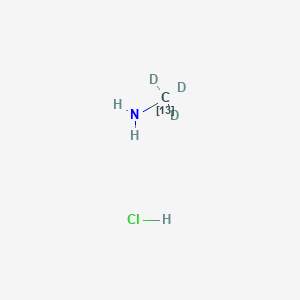
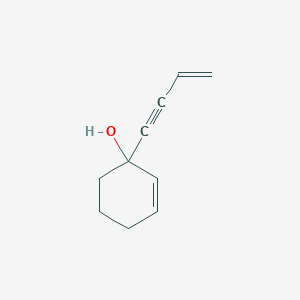
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)
